molecular formula C5H10N2O3 B093206 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- CAS No. 136-84-5

2-Imidazolidinone, 1,3-bis(hydroxymethyl)-

Cat. No. B093206
CAS RN: 136-84-5
M. Wt: 146.14 g/mol
InChI Key: WVJOGYWFVNTSAU-UHFFFAOYSA-N
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Description

“2-Imidazolidinone, 1,3-bis(hydroxymethyl)-” is also known as “4,5-dihydroxy-1,3-bis (hydroxymethyl)imidazolidin-2-one”. It is a formaldehyde type of textile resin used for “wash and wear” colored and white fabrics and shirtings, draperies, and sheeting. It is chlorine-resistant and stiffer than carbamates and is also used in paper .


Synthesis Analysis

The solvent is produced on a large scale from ethylenediamine in a multi-step synthesis that also consumes urea, methyl trioctyl ammonium chloride, and dimethyl sulphate as key raw materials .


Molecular Structure Analysis

The molecular formula of “2-Imidazolidinone, 1,3-bis(hydroxymethyl)-” is C5H10N2O3. The IUPAC name is 1,3-bis(hydroxymethyl)imidazolidin-2-one. The InChI is InChI=1S/C5H10N2O3/c8-3-6-1-2-7 (4-9)5 (6)10/h8-9H,1-4H2 and the InChIKey is WVJOGYWFVNTSAU-UHFFFAOYSA-N .

Scientific Research Applications

  • Shimasaki et al. (1989) explored the mass spectrum and thermal behavior of N,N-di(1-hydroxyalkyl)-2-imidazolidinone derivatives in solid state. They found that these compounds were unstable and moisture-sensitive, with varying thermal decomposition behaviors. The study provides insights into the chemical stability and thermal properties of these compounds【Shimasaki et al. (1989)】Shimasaki et al. (1989).

  • Anderson et al. (1989) reported on the design, synthesis, and antineoplastic activity of bis(carbamate) derivatives of 1,2-substituted 4,5-bis(hydroxymethyl)imidazoles. These compounds showed activity against various cancer cell lines, including murine P388 lymphocytic leukemia and human melanoma cell lines, highlighting the potential application of these derivatives in cancer research【Anderson et al. (1989)】Anderson et al. (1989).

  • Iwakura et al. (1966) focused on the synthesis of polymers containing imidazolidinone rings. They explored the reactions of bis-imidazolidinone with formaldehyde or acrylonitrile, leading to various derivatives with potential applications in polymer chemistry【Iwakura et al. (1966)】Iwakura et al. (1966).

  • Mikroyannidis (1982) studied the synthesis of substituted N-[(phosphonyl)methyl]-2-imidazolidinones and N-[(phosphonyl)methyl]-2-pyrrolidinone. The study showed that these compounds undergo acid-catalyzed hydrolysis, suggesting applications in chemistry involving phosphonyl groups【Mikroyannidis (1982)】Mikroyannidis (1982).

  • Mikroyannidis (1985) explored the flameproofing of cellulose and several synthetic polymers using substituted N-[(phosphinyl)methyl]-2-imidazolidinones. This research highlights the application of these compounds in enhancing the fire resistance of various materials【Mikroyannidis (1985)】Mikroyannidis (1985).

  • Gazieva et al. (2007) conducted a study on the α-ureidoalkylation of imidazolidine-2,4-dione, leading to the synthesis of various imidazolidinone derivatives. This research contributes to the understanding of ureidoalkylation reactions involving imidazolidinone derivatives【Gazieva et al. (2007)】Gazieva et al. (2007).

Safety And Hazards

“2-Imidazolidinone, 1,3-bis(hydroxymethyl)-” may cause serious eye damage. It is suspected of damaging fertility or the unborn child. It may cause damage to organs (testis) through prolonged or repeated exposure. It is advised not to breathe dust/ fume/ gas/ mist/ vapours/ spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

1,3-bis(hydroxymethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c8-3-6-1-2-7(4-9)5(6)10/h8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJOGYWFVNTSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059666
Record name 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imidazolidinone, 1,3-bis(hydroxymethyl)-

CAS RN

136-84-5
Record name Dimethylolethyleneurea
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Record name 1,3-Bis(hydroxymethyl)-2-imidazolidinone
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Record name 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
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Record name 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
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Record name 1,3-bis(hydroxymethyl)imidazolidin-2-one
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Record name 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Van Hoeck, K Van Den Houwe… - Ref. Module Food …, 2017 - sciensano.be
Consumers are exposed to a range of substances that can damage their health. Until recently, food packaging as a source of contaminants has received little attention despite its …
Number of citations: 2 www.sciensano.be
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 books.google.com
MJ Ahlers - Citeseer
The production level of dimethylolglyoxalmonoureine (DMDHEU) in Germany was 10,000-15,000 t in 1991. The major part is produced at one site. The production volume at this site …
Number of citations: 2 citeseerx.ist.psu.edu

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